molecular formula C20H23N3OS B2675111 2-phenyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)acetamide CAS No. 355431-03-7

2-phenyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)acetamide

Cat. No.: B2675111
CAS No.: 355431-03-7
M. Wt: 353.48
InChI Key: XZYGHTWJILHRLO-UHFFFAOYSA-N
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Description

2-phenyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a piperidine ring, a phenyl group, and a carbamothioyl moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(piperidin-1-yl)aniline with phenyl isothiocyanate to form the intermediate 4-(piperidin-1-yl)phenylthiourea.

    Acylation: The intermediate is then acylated using phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a corresponding amine.

    Substitution: The phenyl and piperidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-phenyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

2-phenyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its piperidine ring, phenyl group, and carbamothioyl moiety collectively contribute to its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

2-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c24-19(15-16-7-3-1-4-8-16)22-20(25)21-17-9-11-18(12-10-17)23-13-5-2-6-14-23/h1,3-4,7-12H,2,5-6,13-15H2,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYGHTWJILHRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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